4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-phenylquinoline-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a base to yield the desired triazole-thiol compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives. Common reagents used in these reactions include hydrogen peroxide, iodine, alkyl halides, and acyl chlorides. Major products formed from these reactions include disulfides, sulfonic acids, tetrahydroquinoline derivatives, and N-alkyl or N-acyl triazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline scaffold and exhibit similar biological activities. Examples include chloroquine and camptothecin.
Triazole derivatives: These compounds contain the triazole ring and are known for their antifungal and anticancer properties. Examples include fluconazole and voriconazole.
Thiol-containing compounds: These compounds possess a thiol group and are used in various applications, including as antioxidants and metal chelators. Examples include glutathione and thiourea.
Properties
IUPAC Name |
4-methyl-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-22-17(20-21-18(22)23)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGGQIIUDMONRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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